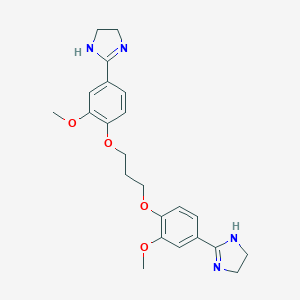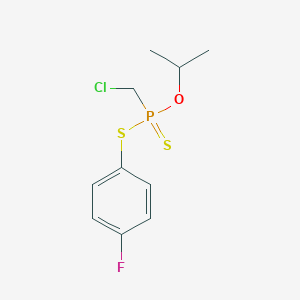
Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester, commonly known as CM-PFIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of CM-PFIB is not fully understood. However, it is believed that CM-PFIB exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an accumulation of acetylcholine, a neurotransmitter that regulates various physiological processes, including muscle contraction, heart rate, and cognitive function. The accumulation of acetylcholine can cause overstimulation of the nervous system, leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
CM-PFIB can cause various biochemical and physiological effects, depending on the dose and exposure duration. These effects include skin and eye damage, respiratory distress, gastrointestinal symptoms, neurological symptoms, and systemic toxicity. CM-PFIB can also cause DNA damage and oxidative stress, leading to various diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CM-PFIB is a potent and versatile chemical compound that can be used in various lab experiments. Its advantages include its ability to inhibit acetylcholinesterase activity, its potential applications in chemical warfare agents, pesticides, and pharmaceuticals, and its ability to induce DNA damage and oxidative stress. However, its limitations include its toxicity and potential harm to human health and the environment.
Direcciones Futuras
There are several future directions for CM-PFIB research, including the development of new and more efficient synthesis methods, the exploration of its potential applications in various fields, the identification of its mechanism of action, and the investigation of its biochemical and physiological effects. Other future directions include the development of antidotes and protective measures against CM-PFIB exposure and the assessment of its long-term effects on human health and the environment.
Conclusion:
In conclusion, CM-PFIB is a potent and versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CM-PFIB and its impact on human health and the environment.
Métodos De Síntesis
CM-PFIB can be synthesized by reacting chloromethyl methyl ether with phosphorus pentasulfide, followed by the reaction of the resulting chloromethylthio methyl ether with p-fluorophenol and isopropyl alcohol. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
CM-PFIB has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. In chemical warfare agents, CM-PFIB is considered a potent vesicant that can cause severe skin and eye damage. In pesticides, CM-PFIB is used as a fumigant to control insect pests. In pharmaceuticals, CM-PFIB has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
1714-03-0 |
|---|---|
Nombre del producto |
Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester |
Fórmula molecular |
C10H13ClFOPS2 |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
chloromethyl-(4-fluorophenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClFOPS2/c1-8(2)13-14(15,7-11)16-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
Clave InChI |
ASQKPFCEZLKDDQ-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)F |
SMILES canónico |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)F |
Sinónimos |
(Chloromethyl)phosphonodithioic acid S-(p-fluorophenyl)O-isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
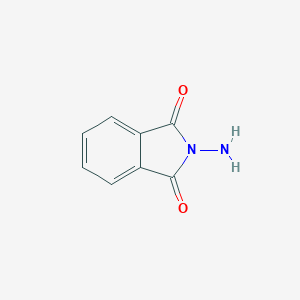
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

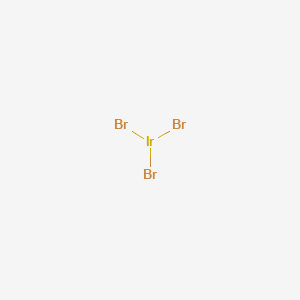

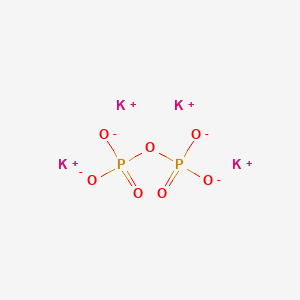

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)
